![molecular formula C19H26FNO2 B2452633 (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide CAS No. 477871-24-2](/img/structure/B2452633.png)
(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is an organic compound with a complex structure, featuring a cycloheptyl group, a fluoropropoxyphenyl group, and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide typically involves multiple steps, including the formation of the fluoropropoxyphenyl intermediate and its subsequent coupling with the cycloheptyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of N-cycloheptyl amides have shown promising results against various cancer cell lines:
- Case Study : A study evaluating the anticancer activity of similar compounds found that they inhibited cell growth across multiple human tumor cell lines, demonstrating a mean growth inhibition rate of approximately 12.53% .
Compound | Cell Line | Mean Growth Inhibition (%) |
---|---|---|
Similar Derivative A | MCF-7 (Breast Cancer) | 15.72 |
Similar Derivative B | A549 (Lung Cancer) | 14.50 |
Similar Derivative C | HeLa (Cervical Cancer) | 10.30 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that related compounds can effectively inhibit the growth of common pathogens:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 64 μg/mL to 256 μg/mL against bacteria such as Escherichia coli and Staphylococcus aureus .
Pathogen | MIC (μg/mL) |
---|---|
Escherichia coli | 128 |
Staphylococcus aureus | 64 |
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide may act as inhibitors of enzymes related to neurodegenerative diseases, such as acetylcholinesterase. Inhibition of this enzyme is crucial for developing treatments for conditions like Alzheimer's disease .
Mecanismo De Acción
The mechanism of action of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluoropropoxyphenyl derivatives and cycloheptyl amides. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its fluoropropoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Actividad Biológica
(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide, with the CAS number 477871-24-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26FNO2
- Molecular Weight : 321.42 g/mol
- Structure : The compound features a cycloheptyl group and a fluoropropoxy-substituted phenyl ring, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving GABA and serotonin receptors, which are critical in seizure activity and mood regulation.
Anticonvulsant Properties
Research indicates that derivatives of propeneamide compounds exhibit significant anticonvulsant activity. For instance, similar compounds have shown efficacy in various seizure models:
- Maximal Electroshock Test (MES) : A standard model for assessing anticonvulsant efficacy.
- Subcutaneous Metrazol (scMET) : Used to evaluate the threshold for seizure induction.
- 6-Hz Psychomotor Seizure Model : This model is particularly relevant for testing drug efficacy against resistant seizures.
In these models, compounds structurally related to this compound demonstrated effective dose-response relationships, indicating potential therapeutic applications in epilepsy management .
Cytotoxicity and Safety Profile
Toxicological assessments have been conducted on related compounds, showing acceptable safety profiles at therapeutic concentrations. For example, cytotoxicity evaluations in cell lines such as HepG2 (liver cancer) and H9c2 (cardiac muscle) have indicated that these compounds can be safe up to concentrations of 100 µM without significant adverse effects .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Cinnamamide Derivatives :
- Patents and Novel Applications :
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Molecular Weight | Anticonvulsant Activity |
---|---|---|---|
This compound | 477871-24-2 | 321.42 g/mol | Promising in preclinical models |
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | Not available | Not available | Active in multiple seizure models |
Various Cinnamamide Derivatives | Various | Varies | Broad anticonvulsant activity |
Propiedades
IUPAC Name |
(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO2/c20-14-5-15-23-18-11-8-16(9-12-18)10-13-19(22)21-17-6-3-1-2-4-7-17/h8-13,17H,1-7,14-15H2,(H,21,22)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVDMCAUIAVGHS-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.